molecular formula C13H19FN2 B3168928 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine CAS No. 933706-87-7

2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine

Cat. No.: B3168928
CAS No.: 933706-87-7
M. Wt: 222.3 g/mol
InChI Key: JQIARQLCOJMLDZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine is a chemical compound that features a fluorinated phenyl ring attached to a piperidine moiety via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-fluorobenzaldehyde with piperidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Alkylation: The final step involves the alkylation of the amine with an appropriate alkylating agent, such as ethyl bromide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a modulator of specific receptors or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-phenyl)-2-piperidin-1-YL-ethylamine
  • 2-(3-Bromo-phenyl)-2-piperidin-1-YL-ethylamine
  • 2-(3-Methyl-phenyl)-2-piperidin-1-YL-ethylamine

Uniqueness

2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance

Properties

IUPAC Name

2-(3-fluorophenyl)-2-piperidin-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIARQLCOJMLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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